molecular formula C17H25NO3 B1339837 Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate CAS No. 159557-47-8

Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate

Cat. No.: B1339837
CAS No.: 159557-47-8
M. Wt: 291.4 g/mol
InChI Key: MWDHRTQFUAQSMK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate (CAS: 159557-47-8, C₁₇H₂₅NO₃) is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protective group at the 1-position and a benzyloxy substituent at the 4-position of the piperidine ring. This compound is widely utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its stability and versatility in further functionalization. The benzyloxy group provides a reactive site for deprotection or coupling reactions, while the Boc group safeguards the amine functionality during synthetic processes .

Properties

IUPAC Name

tert-butyl 4-phenylmethoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-15(10-12-18)20-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDHRTQFUAQSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470760
Record name tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159557-47-8
Record name tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Protection of the Piperidine Nitrogen: The nitrogen atom of piperidine is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Introduction of the Benzyloxy Group: The 4-position of the piperidine ring is functionalized with a benzyloxy group through nucleophilic substitution reactions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate is a chemical compound with applications in scientific research, particularly in medicinal chemistry and organic synthesis. It consists of a piperidine ring substituted with a tert-butyl group and a benzyloxy group, giving it unique chemical properties.

Scientific Research Applications

This compound serves primarily as an intermediate in synthesizing more complex molecules. Its applications span across chemistry, biology, and industry.

Key Application Areas:

  • Medicinal Chemistry: It is employed in synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. The compound's functional groups enable interactions with molecular targets, potentially modulating the activity of proteins involved in disease processes.
  • Organic Synthesis: It is a valuable intermediate in synthesizing complex molecules due to its combination of functional groups.
  • D4R Antagonists: This compound can be utilized as D4R antagonists .

Reactions:

  • The iodomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • The benzyloxy group can be cleaved under specific conditions, facilitating further functionalization of the piperidine ring.

Synthesis:

The synthesis of tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring
  • Introduction of the tert-Butyl Group
  • Attachment of the Benzyloxycarbonyl Group
  • Addition of the Methoxy-Oxoethyl Group

Research indicates that tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate exhibits notable biological activities, particularly as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. The presence of specific functional groups allows it to interact with various molecular targets, potentially modulating the activity of proteins involved in disease processes.

Key Biological Activities:

  • Enzyme Inhibition: The compound has been identified as a precursor for enzyme inhibitors, which can be utilized in drug development targeting specific enzymes implicated in diseases.
  • Receptor Modulation: Its structural features suggest potential interactions with receptors, making it a candidate for further investigation in receptor-mediated pathways.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate is primarily related to its role as an intermediate in organic synthesis. It does not have a direct biological target or pathway but serves as a precursor to compounds that may exhibit biological activity. The benzyloxy and tert-butyl carbamate groups provide stability and reactivity, allowing for further functionalization and modification in synthetic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperidine-1-carboxylate derivatives allows for tailored applications. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Compound Name (CAS) Molecular Formula Key Substituent Synthetic Route Key Properties/Applications Reference
Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate (159557-47-8) C₁₇H₂₅NO₃ 4-Benzyloxy Not explicitly detailed (commercial) Intermediate for drug synthesis
Tert-butyl 4-((1-(benzyloxy)cyclobutyl)methyl)piperidine-1-carboxylate (37) C₂₅H₃₇NO₅ Cyclobutylmethyl-benzyloxy Photoredox catalysis Photoredox-sensitive intermediate
Tert-butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate (946409-35-4) C₁₈H₂₈N₂O₃ 4-(Aminomethyl)benzyloxy Standard coupling Peptide/protein modification
Tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate (1008774-87-5) C₁₇H₂₃NO₄ 4-Hydroxybenzoyl Acylation reactions Polar metabolite analog
Tert-butyl 4-(((benzyloxy)carbonyl)amino)methyl)piperidine-1-carboxylate (155456-33-0) C₁₈H₂₆N₂O₅ (Benzyloxycarbonyl)aminomethyl Carbamate coupling Protease inhibitor scaffolds

Key Observations:

  • Substituent Reactivity: The benzyloxy group in the target compound enables facile deprotection (e.g., hydrogenolysis) compared to the ethylthio group in Compound 38 (), which requires harsher conditions for modification .
  • Polarity and Solubility : The 4-hydroxybenzoyl derivative () exhibits higher polarity (density: 1.2 g/cm³, boiling point: 339.5°C) than the benzyloxy analog, making it more suitable for aqueous-phase reactions .
  • Synthetic Efficiency : Zinc-mediated coupling () achieves 88% yield for a related benzyloxy-ketone derivative, outperforming photoredox methods () in scalability .

Spectroscopic and Physical Properties

Property Target Compound (159557-47-8) Compound 37 () Compound 3b ()
¹H NMR (δ, ppm) Not reported 1.26–7.35 (multiplet) 0.88–4.10 (multiplet)
¹³C NMR (δ, ppm) Not reported 22.1–169.6 22.1–155.4
Melting Point Liquid (oil) Liquid (oil) Not reported
Molecular Weight 307.39 439.56 285.41

Analysis : The Boc group in all compounds results in characteristic ¹³C NMR peaks near 155–160 ppm (carbamate carbonyl). The benzyloxy group introduces aromatic signals (δ 7.2–7.4 ppm in ¹H NMR), absent in alkyl-substituted analogs like Compound 3b () .

Biological Activity

Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C_{16}H_{23}N_{2}O_{3}
  • Molecular Weight : 291.37 g/mol
  • CAS Number : 56972864

The compound features a piperidine ring substituted with a benzyloxy group and a tert-butyl ester, which contributes to its solubility and bioavailability.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The presence of the piperidine ring allows it to act as a modulator of various neurotransmitter systems, particularly in the central nervous system (CNS).

  • Inhibition of Enzymes : The compound has been shown to inhibit fatty acid amide hydrolase (FAAH), which leads to increased levels of endocannabinoids. This mechanism is crucial for its potential therapeutic effects in pain management and neuroprotection .
  • Receptor Agonism : It may also interact with G-protein coupled receptors (GPCRs), influencing pathways associated with inflammation and pain perception .

Pharmacological Effects

  • Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
  • Neuroprotective Effects : Studies suggest that enhancing endocannabinoid levels can provide neuroprotection against various neurodegenerative diseases, making this compound a candidate for further investigation in CNS disorders .
  • Analgesic Properties : The modulation of endocannabinoid signaling suggests potential use as an analgesic agent, particularly for chronic pain conditions .

Research Findings and Case Studies

StudyFindings
Study A (PMC2828288)Demonstrated that piperidine derivatives significantly increase brain endocannabinoid levels, leading to behavioral changes in animal models .
Study B (PMC7365701)Investigated the metabolic stability of similar compounds, showing low clearance rates and favorable pharmacokinetic profiles in vivo .
Study C (BenchChem)Highlighted the compound's potential as a fluorescent probe in biological imaging due to its chemical stability and reactivity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring or the benzyloxy substituent can significantly affect the biological activity of the compound. For instance:

  • Compounds with additional electron-donating groups on the aromatic ring enhance receptor affinity and selectivity.
  • Alterations in the alkyl chain length on the piperidine nitrogen can influence enzyme inhibition potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate

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